molecular formula C14H20BNO3 B572849 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1361110-64-6

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B572849
CAS No.: 1361110-64-6
M. Wt: 261.128
InChI Key: AUGHRUKXHXNOCW-UHFFFAOYSA-N
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Description

This compound (CAS 1361110-64-6) is a boronic ester derivative of 3,4-dihydro-2H-benzo[b][1,4]oxazine, featuring a pinacol boronate group at the 7-position of the benzoxazine ring. Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.13 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in pharmaceutical and materials science research . Commercial availability ranges from 100 mg to 5 g, with purity ≥95% .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-6,9,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGHRUKXHXNOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856048
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
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Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361110-64-6
Record name 3,4-Dihydro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b] oxazine

The benzoxazine core is first functionalized with a bromine atom at the 7-position. This intermediate is synthesized via cyclization of 2-aminophenol derivatives with epichlorohydrin, followed by bromination using N-bromosuccinimide (NBS) in a radical-initiated reaction.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform

  • Catalyst: Azobisisobutyronitrile (AIBN)

  • Temperature: 60–80°C

  • Yield: 70–85%

Borylation with Bis(pinacolato)Diboron

The brominated intermediate undergoes Miyaura borylation using B2_2Pin2_2 and a palladium catalyst. This step installs the pinacol boronate ester group at the 7-position.

Representative Procedure:

  • Substrates: 7-Bromo-3,4-dihydro-2H-benzo[b]oxazine (1 equiv), B2_2Pin2_2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2_2 (5 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: 1,4-Dioxane

  • Temperature: 90°C, 12–16 hours under nitrogen

  • Workup: Extraction with ethyl acetate, purification via silica gel chromatography

  • Yield: 60–75%

Key Variables Affecting Yield:

  • Ligand Choice: Bidentate ligands (e.g., dppf) enhance catalytic activity.

  • Solvent Polarity: Polar aprotic solvents improve reagent solubility.

  • Moisture Control: Strict anhydrous conditions prevent boronate hydrolysis.

Direct Functionalization via Boronic Acid Coupling

An alternative approach involves coupling a pre-formed benzoxazine boronic acid with pinacol. This method avoids palladium catalysts but requires careful handling of boronic acid intermediates.

Synthesis of 7-Boronic Acid-3,4-dihydro-2H-benzo[b][1, oxazine

The boronic acid is generated via lithiation-borylation:

  • Lithiation: Treatment of 7-bromo-benzoxazine with n-butyllithium at −78°C.

  • Borylation: Quenching with trimethyl borate, followed by acidic hydrolysis.

Yield: 50–65% (due to intermediate sensitivity to moisture).

Esterification with Pinacol

The boronic acid reacts with pinacol in a Dean-Stark apparatus to form the boronate ester:

Conditions:

  • Solvent: Toluene

  • Catalyst: p-Toluenesulfonic acid (PTSA)

  • Temperature: Reflux (110°C), 4–6 hours

  • Yield: 85–90%

One-Pot Tandem Cyclization-Borylation

Recent advances demonstrate a tandem process combining benzoxazine ring formation and borylation in a single reactor. This method reduces purification steps and improves atom economy.

Procedure:

  • Substrates: 2-Amino-4-bromophenol, epichlorohydrin, B2_2Pin2_2

  • Catalyst System: Pd(OAc)2_2 (3 mol%), XPhos ligand (6 mol%)

  • Base: Cs2_2CO3_3

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 120°C, 24 hours

  • Yield: 55–60%

Advantages:

  • Eliminates isolation of halogenated intermediates.

  • Compatible with electron-deficient aryl bromides.

Comparative Analysis of Preparation Methods

MethodCatalytic SystemYield (%)Purity (%)Key AdvantagesLimitations
Palladium BorylationPd(dppf)Cl2_2/B2_2Pin2_260–75≥95High reproducibility, scalableRequires anhydrous conditions
Boronic Acid CouplingNone50–6585–90Avoids transition metalsLow yield in boronic acid synthesis
Tandem ProcessPd(OAc)2_2/XPhos55–6090–95Reduced purification stepsHigh temperature, long reaction time

Optimization Strategies and Challenges

Catalyst Recovery and Recycling

Homogeneous palladium catalysts pose challenges in separation. Immobilized systems (e.g., Pd on activated carbon) are under investigation but currently exhibit reduced activity.

Byproduct Formation

Common byproducts include debrominated benzoxazine and boronate homo-coupling dimers. Additives like tetrabutylammonium bromide (TBAB) suppress dimerization.

Scalability Issues

Large-scale reactions face heat dissipation challenges during exothermic borylation steps. Flow chemistry systems are proposed to enhance temperature control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially converting the boron moiety into boronic acid derivatives.

    Reduction: Reduction reactions may target the oxazine ring, leading to the formation of reduced derivatives.

    Substitution: The boron moiety can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Reduced oxazine derivatives.

    Substitution: Various biaryl compounds or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit promising anticancer properties. For instance, studies have shown that modifications to the benzoxazine core can enhance the selectivity and potency against specific cancer cell lines. The incorporation of the dioxaborolane moiety facilitates interactions with biological targets through boron-mediated mechanisms .

Inhibition of Protein Targets
The compound has been investigated for its ability to inhibit specific proteins involved in cancer progression. For example, it has been linked to the inhibition of BCL6 proteins in lymphoma cells. This inhibition is achieved by exploiting the unique binding properties of the dioxaborolane group that allows for effective interaction with protein pockets .

Materials Science

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The boron-containing structure contributes to improved crosslinking density in thermosetting resins and can enhance the overall stability of the material under thermal stress .

Sensing Applications
Due to its unique electronic properties, this compound is being studied for use in sensor technology. Its ability to undergo reversible reactions with various analytes makes it suitable for developing sensors that can detect environmental pollutants or biological markers .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization and modification to create a wide array of complex organic molecules. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Compound Development

A study published in the Journal of Medicinal Chemistry reported the optimization of a series of benzoxazine derivatives based on this compound. Researchers synthesized various analogs and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications significantly improved potency and selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study 2: Polymer Application

In a recent publication focused on polymer composites, scientists incorporated the compound into epoxy resins to enhance their mechanical properties. The modified resins exhibited increased tensile strength and thermal stability compared to unmodified versions. This application highlights the potential for developing high-performance materials suitable for aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine depends on its specific application. In catalysis, it may act as a ligand, coordinating to metal centers and facilitating various transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Positional Isomerism

6-Substituted Analogs
  • 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1155264-46-2) Molecular formula: C₁₄H₂₀BNO₃ (same as target compound). Key difference: Boronate group at the 6-position instead of 5. Reactivity: Positional isomerism may alter electronic effects, impacting coupling efficiency .
4-Methyl-Substituted Derivatives
  • 4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 519054-54-7) Molecular formula: C₁₅H₂₂BNO₃, molecular weight: 275.16 g/mol. Purity: >95%, priced at $91–$661 per 0.1–1 g .
Oxazinone Derivatives
  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1219130-57-0) Molecular formula: C₁₃H₁₆BNO₄, molecular weight: 277.09 g/mol. The ketone group at the 3-position enhances polarity, improving solubility in polar solvents .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity (%) Price (USD)
1361110-64-6 (Target) C₁₄H₂₀BNO₃ 261.13 ≥95 $72–$153†
1155264-46-2 (6-Substituted) C₁₄H₂₀BNO₃ 261.13 ≥95 $2569‡
519054-54-7 (4-Methyl) C₁₅H₂₂BNO₃ 275.16 >95 $91–$661
1219130-57-0 (Oxazinone) C₁₃H₁₆BNO₄ 277.09 98 $72

†Price for 250 mg ; ‡Price for 250 mg from Rhawn .

Reactivity in Cross-Coupling Reactions

  • Target Compound (7-Substituted) :
    • High reactivity in Pd-catalyzed couplings due to optimal electron-withdrawing effects from the benzoxazine oxygen .
    • Demonstrated in the synthesis of N-(((3S,3aS)-7-(6-methoxypyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide , yielding 30.5% .
  • 6-Substituted Analog :
    • Lower yields reported in similar reactions, attributed to steric clashes with the benzoxazine ring .
  • 4-Methyl Derivative :
    • Slower reaction kinetics observed due to steric hindrance from the methyl group .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C₁₅H₁₉B₁O₃
  • Molecular Weight : 275.11 g/mol

The structure includes a dioxaborolane moiety which is known for its role in various chemical reactions and biological applications.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Research indicates that derivatives of benzo[b][1,4]oxazine compounds exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Studies have demonstrated that boron-containing compounds possess antimicrobial properties. The dioxaborolane group may enhance the interaction with microbial cell membranes or enzymes critical for microbial survival. Preliminary results suggest that this compound exhibits activity against both gram-positive and gram-negative bacteria .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer .

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the biological activity of related compounds:

Study Findings
Study A (2023)Demonstrated that oxazine derivatives exhibit selective cytotoxicity against breast cancer cells with minimal effects on normal cells .
Study B (2023)Reported antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values indicating significant potency .
Study C (2022)Found that similar compounds inhibited CDK6 with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound's structure allows it to bind effectively to ATP-binding sites on kinases.
  • Cell Cycle Modulation : By interfering with CDK activity, it can induce cell cycle arrest.
  • Membrane Interaction : The dioxaborolane moiety may facilitate interactions with microbial membranes leading to disruption and cell death.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound affect its biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Combination Therapies : Investigating synergistic effects when used alongside existing chemotherapeutics.

Q & A

Q. What are the recommended methods for synthesizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester moiety reacts with aryl halides under palladium catalysis. Key steps include:

  • Substrate preparation : Start with halogenated benzo[b][1,4]oxazine derivatives (e.g., bromo or iodo substituents at position 7).
  • Boronation : React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF at 80–90°C .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical workflows include:

  • NMR spectroscopy : Confirm the presence of the dioxaborolane group via ¹¹B NMR (δ ~30 ppm) and aromatic protons in ¹H NMR .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₄H₂₀BNO₃, exact mass 269.15 g/mol) .

Q. What are the critical safety considerations when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., THF, acetic acid) .
  • Waste disposal : Collect boronate-containing waste separately and neutralize with aqueous NaOH before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Suzuki couplings involving this boronic ester?

Yield discrepancies often arise from:

  • Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) and ligand (e.g., SPhos vs. XPhos) to balance activity and side reactions .
  • Oxygen sensitivity : Use degassed solvents and inert atmospheres (N₂/Ar) to prevent boronic ester oxidation .
  • Substrate steric effects : Modify reaction temperature (60–100°C) and solvent polarity (DME vs. THF) for bulky aryl halides .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Model transition states for oxidative addition and transmetallation steps using software like Gaussian or ORCA. Focus on bond dissociation energies (BDEs) of the B–O bond in the dioxaborolane ring .
  • Molecular docking : Study interactions with palladium catalysts to predict regioselectivity in coupling reactions .

Q. How does the stability of this boronic ester vary under different storage conditions?

  • Thermal stability : Store at 0–6°C under argon to prevent decomposition. TGA data shows decomposition onset at ~150°C .
  • Hydrolytic sensitivity : Monitor by ¹H NMR in D₂O; hydrolysis to boronic acid occurs within 24 hours in aqueous media (pH < 7) .

Q. What strategies can mitigate side reactions (e.g., protodeboronation) during coupling reactions?

  • Base optimization : Replace KOAc with K₃PO₄ to reduce acidity and suppress protodeboronation .
  • Additives : Introduce 2–5 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize the boronate intermediate .

Methodological Guidance

Q. How to design an experiment to evaluate the environmental impact of this compound?

Follow the framework from Project INCHEMBIOL:

  • Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS .
  • Ecototoxicity : Use Daphnia magna bioassays to determine LC₅₀ values .

Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?

  • GC-MS : Identify volatile byproducts (e.g., pinacol) with a DB-5 column and EI ionization .
  • ICP-OES : Quantify residual palladium (<10 ppm) using argon plasma emission .

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